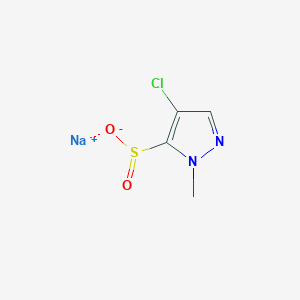
4-Ethyl-1,3-oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to improve the conversion rates and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
4-Ethyl-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The carboxylic acid group can form ionic bonds with positively charged residues in the active sites of enzymes, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
1,3-Oxazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
2-Methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.
4-Methyl-1,3-oxazole-2-carboxylic acid: Contains a methyl group at the 4-position instead of an ethyl group.
Uniqueness: 4-Ethyl-1,3-oxazole-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
4-ethyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
CLMKGVBILXLZSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=COC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
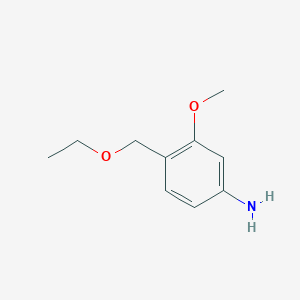
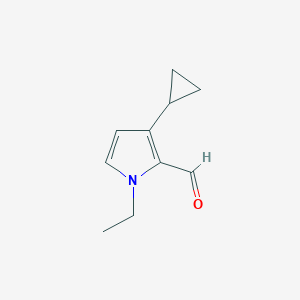
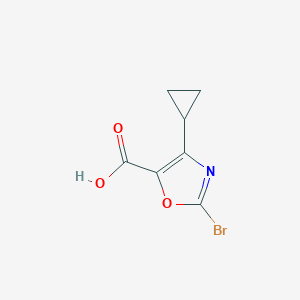
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
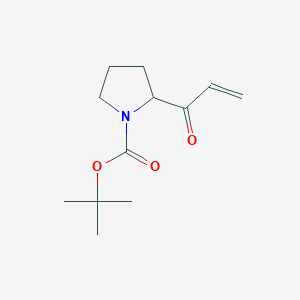
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
